11-cis-Retinol

Enzyme Kinetics Retinoid Metabolism Visual Cycle

11-cis-Retinol is the essential 11-cis isomer of vitamin A alcohol, defined by a cis double bond at the 11th carbon position, which imparts a distinct molecular conformation critical for its biological function. In the vertebrate eye, it is the direct product of RPE65-catalyzed isomerization and serves as the exclusive substrate for the oxidation to 11-cis-retinal, the universal chromophore of rod and cone visual pigments.

Molecular Formula C20H30O
Molecular Weight 286.5 g/mol
CAS No. 22737-96-8
Cat. No. B117599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-cis-Retinol
CAS22737-96-8
Synonyms11-cis-Retinol
3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraen-1-ol, (all-E)-Isomer
All Trans Retinol
All-Trans-Retinol
Aquasol A
Retinol
Vitamin A
Vitamin A1
Molecular FormulaC20H30O
Molecular Weight286.5 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C
InChIInChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6-,12-11+,16-8+,17-13+
InChIKeyFPIPGXGPPPQFEQ-IOUUIBBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-cis-Retinol (CAS 22737-96-8): The Obligate Visual Cycle Intermediate for Chromophore Regeneration


11-cis-Retinol is the essential 11-cis isomer of vitamin A alcohol, defined by a cis double bond at the 11th carbon position, which imparts a distinct molecular conformation critical for its biological function [1]. In the vertebrate eye, it is the direct product of RPE65-catalyzed isomerization and serves as the exclusive substrate for the oxidation to 11-cis-retinal, the universal chromophore of rod and cone visual pigments [2]. This specific isomeric configuration dictates its unique role in the canonical and cone-specific visual cycles, distinguishing it from other retinols.

Why All-trans or 9-cis Retinol Cannot Substitute for 11-cis-Retinol in Vision Research


The visual cycle's enzymatic machinery exhibits high stereochemical specificity, and generic substitution with other retinol isomers (e.g., all-trans, 9-cis, or 13-cis) leads to divergent biochemical fates and functional outcomes. The key biosynthetic enzyme RPE65 is a retinol isomerase that processes all-trans-retinyl esters but is not inherently specific for producing the 11-cis isomer, underscoring the need for precise isomer identification [1]. Furthermore, downstream processing enzymes display starkly different activities towards various cis-retinols, and the compounds themselves exert disparate agonist or inverse agonist effects on opsins [2]. These quantifiable differences at the enzyme, receptor, and cellular levels mean that using an incorrect isomer will yield data that does not reflect physiological visual pigment regeneration or phototransduction, making 11-cis-retinol the non-negotiable, defined substrate for targeted investigations.

11-cis-Retinol Quantitative Differentiation: Head-to-Head Evidence Against Closest Analogs


Enzymatic Oxidation Kinetics: 11-cis-Retinol vs. 13-cis-Retinol by RDH5

11-cis-Retinol is processed by 11-cis-retinol dehydrogenase (RDH5) with a maximal rate over twice that of 13-cis-retinol, highlighting its privileged status as a substrate in the chromophore regeneration pathway. The Vmax for 11-cis-retinol was measured at 38 nmol/min/mg protein, compared to only 17 nmol/min/mg for 13-cis-retinol under identical conditions [1].

Enzyme Kinetics Retinoid Metabolism Visual Cycle

Photoreceptor Substrate Specificity: Differential Utilization by Rods vs. Cones

A critical functional divergence exists between photoreceptor types: 11-cis-retinol is a competent substrate for regenerating visual pigment in cone photoreceptors, but it is not a useful substrate for rod photoreceptors [1][2]. This specificity is not observed with the final chromophore, 11-cis-retinal, which is utilized by both rods and cones. In experimental systems, isolated cone photoreceptors successfully form pigment when provided 11-cis-retinol, whereas rod outer segments cannot use it for rhodopsin regeneration.

Photoreceptor Biology Cone Visual Cycle Substrate Specificity

Opsin Pharmacology: Agonist vs. Inverse Agonist Activity on Rod Opsin

In a transducin activation assay, 11-cis-retinol functions as an agonist of rod opsin, while 11-cis-retinal acts as an inverse agonist, demonstrating their opposite effects on the basal signaling state of the photoreceptor. All-trans-retinal and all-trans-retinol were also found to be agonists, with all-trans-retinal being the most potent and all-trans-retinol the least [1]. This shows that even closely related retinoids have distinct, quantifiable pharmacological activities on the same receptor protein.

G Protein-Coupled Receptors Opsin Pharmacology Visual Transduction

Analytical Differentiation: Isomer-Specific HPLC Retention and Elution Order

11-cis-Retinol can be unequivocally distinguished from its most common isomers (13-cis, 9-cis, and all-trans) via normal-phase HPLC, a crucial requirement for purity analysis and experimental verification. In an n-heptane-tert.-butyl methyl ether mobile phase, the elution order is 13-cis, followed by 11-cis, then 9-cis, and finally all-trans-retinol [1]. This specific retention time relative to other isomers is a definitive analytical fingerprint that prevents misidentification, which is a known issue in retinoid research [1].

Analytical Chemistry HPLC Isomer Separation

Validated Research Applications for 11-cis-Retinol Based on Comparative Evidence


Investigating Cone Photoreceptor Physiology and Cone-Specific Visual Cycle Pathways

11-cis-Retinol is the essential tool for probing the cone-specific visual cycle, based on direct evidence showing it is a functional substrate for pigment regeneration in cones but not in rods [1]. This selectivity allows researchers to biochemically isolate and manipulate the cone pathway in mixed retinal preparations or cell culture, a feat not possible with 11-cis-retinal which acts on both photoreceptor types. Its use is therefore critical for studying cone dystrophies or the distinct mechanisms of cone dark adaptation.

Studies of the Retinoid Isomerohydrolase (RPE65) Reaction Mechanism and Kinetics

As the direct, primary product of the RPE65 isomerohydrolase complex acting on all-trans-retinyl esters, 11-cis-retinol is the definitive analyte for quantifying this central enzymatic step of the visual cycle [2]. Its superior oxidation kinetics by RDH5 (2.24-fold higher Vmax than 13-cis-retinol) further validate it as the physiologically relevant substrate for the next step in the cycle [3]. Using alternative isomers would generate kinetic data that misrepresents the pathway's efficiency.

In Vitro Reconstitution of Visual Pigment Regeneration and Opsin Pharmacology

In cell-free systems, 11-cis-retinol provides a distinct functional readout compared to 11-cis-retinal, acting as a rod opsin agonist rather than an inverse agonist [4]. This differential pharmacology is critical for experiments aiming to reconstruct the precise order of events in visual pigment regeneration and to understand the molecular basis of congenital stationary night blindness, where opsin mutations may alter ligand sensitivity. Using the correct retinoid ensures the observed signaling state is physiologically accurate.

Analytical Chemistry and Quality Control of Retinoid Isomer Mixtures

The validated HPLC method defines 11-cis-retinol's unique elution profile relative to other common retinoids, allowing for its definitive identification and quantification in complex biological extracts or synthetic mixtures [5]. This is an essential application for any laboratory requiring precise quantification of visual cycle intermediates or for vendors needing to certify the isomeric purity of their 11-cis-retinol product.

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